REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[C:13](C(C)C)=[C:14]([OH:17])[CH:15]=[CH:16][C:11]=3[C:10]([N+:21]([O-:23])=[O:22])=[C:9]2/[CH:24]=C/N(C)C)=[CH:4][CH:3]=1.S(C1C=CC=CC=1[C:35](OC(=O)C1C=CC=CC=1S(O)(=O)=O)=[O:36])(O)(=O)=O.N1C=CC=CC=1>C1(C)C=CC=CC=1.[OH-].[Na+].CO>[CH3:24][C:9]1[N:8]([C:5]2[CH:6]=[CH:7][C:2]([O:36][CH3:35])=[CH:3][CH:4]=2)[C:12]2[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:11]=2[C:10]=1[N+:21]([O-:23])=[O:22] |f:4.5|
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)C(C)C)[N+](=O)[O-])/C=C/N(C)C
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oil formed
|
Type
|
TEMPERATURE
|
Details
|
again heated
|
Type
|
CUSTOM
|
Details
|
After elimination of the solvents by evaporation the precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISSOLUTION
|
Details
|
The precipitate, a lightly yellow powder, dissolved
|
Type
|
CUSTOM
|
Details
|
recrystallized immediately
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |